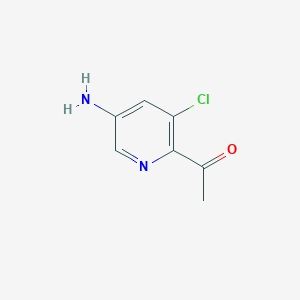
8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride is a chemical compound that belongs to the class of naphthalenones It is characterized by the presence of a chlorine atom at the 8th position and a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride typically involves the chlorination of 3,4-dihydronaphthalen-1(2H)-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalenes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenes
Substitution: Various substituted naphthalenones depending on the nucleophile used
Scientific Research Applications
8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the naphthalenone core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: Lacks the chlorine atom, resulting in different reactivity and applications.
8-Bromo-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
8-Fluoro-3,4-dihydronaphthalen-1(2H)-one:
Uniqueness
8-Chloro-3,4-dihydronaphthalen-1(2H)-one hydrochloride is unique due to the presence of the chlorine atom, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for certain synthetic applications and research studies that require selective chlorination.
Properties
Molecular Formula |
C10H10Cl2O |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
8-chloro-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |
InChI |
InChI=1S/C10H9ClO.ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;/h1,3,5H,2,4,6H2;1H |
InChI Key |
PCFYXYZOVQVVCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,4-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B15231898.png)


![2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)](/img/structure/B15231909.png)

![5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231924.png)




